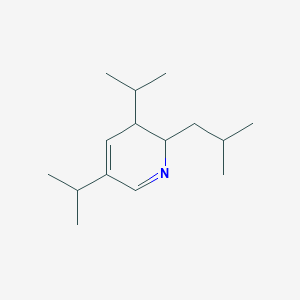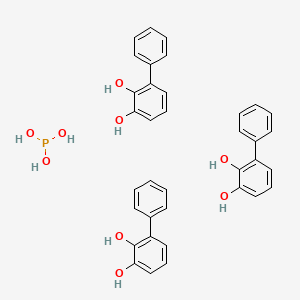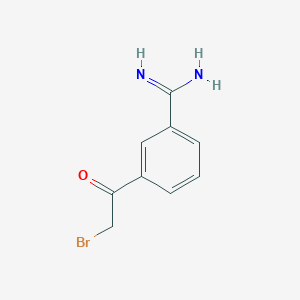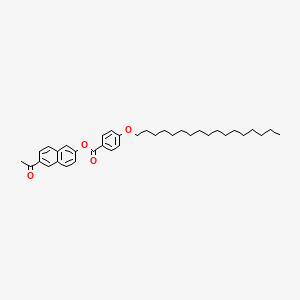![molecular formula C20H24O2 B14346610 Hexyl ([1,1'-biphenyl]-4-yl)acetate CAS No. 91300-57-1](/img/structure/B14346610.png)
Hexyl ([1,1'-biphenyl]-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl ([1,1’-biphenyl]-4-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by the presence of a carbon-oxygen-carbon (O-C-O) group, where the carbon atom is bonded to an oxygen atom and an organyl group. This compound is known for its unique structural features, which include a hexyl group attached to a biphenyl moiety through an acetate linkage.
準備方法
Synthetic Routes and Reaction Conditions
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of hexanol with [1,1’-biphenyl]-4-yl acetic acid in the presence of an acid catalyst. The reaction conditions usually include heating the reactants to facilitate the removal of a water molecule, leading to the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of Hexyl ([1,1’-biphenyl]-4-yl)acetate may involve continuous esterification processes. These processes are designed to optimize yield and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Hexyl ([1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanol and [1,1’-biphenyl]-4-yl acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of new esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include hexanol, [1,1’-biphenyl]-4-yl acetic acid, and various substituted esters and alcohols.
科学的研究の応用
Hexyl ([1,1’-biphenyl]-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Hexyl ([1,1’-biphenyl]-4-yl)acetate is used in the formulation of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of Hexyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis, releasing hexanol and [1,1’-biphenyl]-4-yl acetic acid, which may interact with cellular components. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
類似化合物との比較
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds, such as:
Hexyl acetate: A simpler ester with a hexyl group and an acetate moiety, used in fragrances and flavors.
Biphenyl acetate: An ester with a biphenyl group and an acetate moiety, used in organic synthesis.
Hexyl benzoate: An ester with a hexyl group and a benzoate moiety, used in cosmetics and personal care products.
The uniqueness of Hexyl ([1,1’-biphenyl]-4-yl)acetate lies in its combination of a hexyl group and a biphenyl moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
91300-57-1 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
hexyl 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-8-15-22-20(21)16-17-11-13-19(14-12-17)18-9-6-5-7-10-18/h5-7,9-14H,2-4,8,15-16H2,1H3 |
InChIキー |
ZCDFTQUJAUTYNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)



